1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Overview
Description
1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxylic acid is 331.11682065 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential in Medicinal Chemistry
Research into similar compounds, such as 1,3,4-oxadiazole derivatives, demonstrates a wide range of bioactivities including anticancer, antifungal, antibacterial, and anti-inflammatory effects. These activities suggest that derivatives like the specified compound could be explored for therapeutic applications, leveraging their ability to bind effectively with biological targets through various interactions (Verma et al., 2019).
Chemosensing Applications
Pyridine derivatives, sharing a similar heterocyclic base with the compound , have been highlighted for their applications in chemosensing. They possess a high affinity for ions and neutral species, indicating potential use in developing sensors for detecting environmental, agricultural, and biological species (Abu-Taweel et al., 2022).
Anticarcinogenic and Toxicity Studies
Organotin(IV) complexes, which could theoretically include structures similar to the queried compound, have shown excellent anticarcinogenicity and low toxicity, highlighting a promising area for further research into cancer treatment and the development of new therapeutic agents (Ali et al., 2018).
Analytical and Biological Studies
The study of antioxidants and their determination in various matrices has employed compounds with similar chemical functionalities for their roles in inhibiting or quenching free radicals and reactive oxygen species. This suggests potential research avenues for the compound in antioxidant studies and its applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-14-4-3-12(13-2-1-9-24-13)17-19(14)10-15(21)18-7-5-11(6-8-18)16(22)23/h1-4,9,11H,5-8,10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKBZMARGIWPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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